3-[6-(1-Azepanyl)-3-pyridyl]benzoic acid
Description
3-[6-(1-Azepanyl)-3-pyridyl]benzoic acid is a benzoic acid derivative featuring a pyridine ring substituted at position 3 with a benzoic acid moiety and at position 6 with a 1-azepanyl group. The azepanyl group, a seven-membered nitrogen-containing heterocycle, distinguishes this compound from simpler pyridyl-benzoic acid derivatives.
Properties
IUPAC Name |
3-[6-(azepan-1-yl)pyridin-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-18(22)15-7-5-6-14(12-15)16-8-9-17(19-13-16)20-10-3-1-2-4-11-20/h5-9,12-13H,1-4,10-11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCIQIOTSXYTEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=C(C=C2)C3=CC(=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 3-[6-(1-Azepanyl)-3-pyridyl]benzoic acid with related compounds:
*Note: Molecular formula and weight for this compound are inferred based on structural analysis.
Key Observations:
Pyridazinyl () and pyridone () groups alter electronic properties, affecting binding interactions.
Functional Groups :
- Carboxylic acid (COOH) is common across all compounds, enabling hydrogen bonding or salt bridge formation in biological systems.
- Sulfate esters (e.g., 4-(sulfooxy)benzoic acid) increase polarity, influencing metabolic stability .
Biological Activity: Benazepril’s benzazepinone core is critical for ACE inhibition, suggesting that the azepanyl group in the target compound may similarly modulate enzyme interactions .
Pharmacological and Toxicological Considerations
- Carcinogenic vs. Therapeutic Profiles: While N-nitrosamines like NNK () are carcinogenic due to DNA alkylation, structurally distinct benzoic acid derivatives (e.g., Benazepril) show therapeutic utility. This underscores the importance of substituent selection in determining biological outcomes .
- Metabolic Stability : Sulfated metabolites () are prone to rapid excretion, whereas lipophilic groups (e.g., azepanyl) may prolong half-life but require careful toxicity profiling.
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